REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])C.[CH2:17]([NH2:21])[CH2:18][CH2:19][CH3:20]>>[CH2:17]([NH:21][C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:18][CH2:19][CH3:20]
|
Name
|
N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(CN1C(CCC1)=O)=O)=O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
WASH
|
Details
|
the crystallized residue is washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The residual product is dried
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
WASH
|
Details
|
washing with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(CNC(CN1C(CCC1)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |